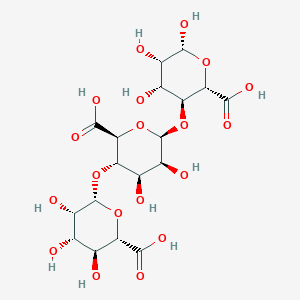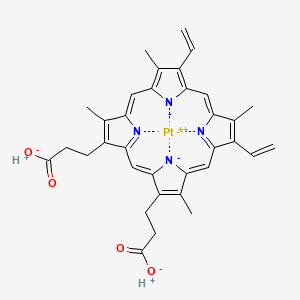![molecular formula C24H20N4O5 B11930999 3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Integrin-IN-27 is a synthetic compound designed to target integrin receptors, which are transmembrane proteins involved in cell adhesion and signal transduction. Integrins play a crucial role in various physiological processes, including cell migration, immune response, and tissue repair. Integrin-IN-27 has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and autoimmune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to integrin receptors. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of Integrin-IN-27 requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthesis process, ensuring consistent quality control, and employing advanced purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: Integrin-IN-27 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its stability and bioavailability.
Reduction: Modification of certain moieties to improve its binding affinity to integrin receptors.
Substitution: Introduction of different substituents to fine-tune its pharmacokinetic properties.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications.
Major Products: The major products formed from these reactions are derivatives of Integrin-IN-27 with enhanced therapeutic properties, such as increased potency, selectivity, and reduced toxicity.
Applications De Recherche Scientifique
Integrin-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-ligand interactions and to develop new integrin-targeting drugs.
Biology: Employed in cell-based assays to investigate the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating cancer, cardiovascular diseases, and autoimmune disorders by modulating integrin-mediated pathways.
Industry: Utilized in the development of diagnostic assays and drug delivery systems targeting integrin receptors.
Mécanisme D'action
Integrin-IN-27 exerts its effects by binding to specific integrin receptors on the cell surface, thereby modulating their activity. The binding of Integrin-IN-27 to integrin receptors triggers conformational changes that activate downstream signaling pathways, such as the Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways . These pathways play critical roles in regulating cell proliferation, migration, and survival, making Integrin-IN-27 a promising candidate for therapeutic intervention in various diseases.
Comparaison Avec Des Composés Similaires
Integrin-IN-27 can be compared with other integrin-targeting compounds, such as:
Eptifibatide: A small-molecule inhibitor of the αIIbβ3 integrin, used in the treatment of acute coronary syndromes.
Tirofiban: Another small-molecule inhibitor of the αIIbβ3 integrin, with similar therapeutic applications.
Uniqueness of Integrin-IN-27: Integrin-IN-27 stands out due to its high specificity and affinity for integrin receptors, making it a potent modulator of integrin-mediated signaling pathways. Its unique chemical structure allows for fine-tuning of its pharmacokinetic properties, enhancing its therapeutic potential compared to other integrin-targeting compounds.
Integrin-IN-27 represents a promising avenue for scientific research and therapeutic development, with potential applications spanning chemistry, biology, medicine, and industry. Its ability to modulate integrin-mediated pathways opens up new possibilities for treating a wide range of diseases.
Propriétés
IUPAC Name |
3-[2-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCKKLXERBMNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1S)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[[(2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoate;methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]azanium](/img/structure/B11930921.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)

![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)


![4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B11930966.png)


![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)



